molecular formula C9H21N B14369350 N-ethylheptan-2-amine CAS No. 90023-98-6

N-ethylheptan-2-amine

Cat. No.: B14369350
CAS No.: 90023-98-6
M. Wt: 143.27 g/mol
InChI Key: XCVUZDVLKLUQMO-UHFFFAOYSA-N
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Description

N-Ethylheptan-2-amine (IUPAC name: this compound) is a secondary amine characterized by a seven-carbon heptane backbone with an amine group (-NH₂) located at the second carbon and an ethyl substituent (-CH₂CH₃) attached to the nitrogen atom. Its molecular formula is C₉H₂₁N, with a molar mass of 143.27 g/mol. Structurally, it belongs to the aliphatic amine family, where the nitrogen atom is bonded to two carbon groups (one ethyl and one heptyl chain) and one hydrogen atom .

The compound’s nomenclature follows IUPAC rules: the longest carbon chain (heptane) is numbered to give the amine group the lowest possible position (carbon 2), and the ethyl substituent on nitrogen is denoted by the prefix N-ethyl. Secondary amines like this compound exhibit moderate basicity compared to primary and tertiary amines due to the balance between electron-donating alkyl groups (which increase basicity) and steric hindrance (which reduces it) .

Synthetically, secondary amines are often prepared via alkylation of primary amines or reductive amination of ketones or aldehydes.

Properties

CAS No.

90023-98-6

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-ethylheptan-2-amine

InChI

InChI=1S/C9H21N/c1-4-6-7-8-9(3)10-5-2/h9-10H,4-8H2,1-3H3

InChI Key

XCVUZDVLKLUQMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylheptan-2-amine can be synthesized through several methods. One common approach involves the alkylation of heptan-2-amine with ethyl halides under basic conditions. This reaction typically uses sodium or potassium hydroxide as the base and ethanol as the solvent. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the nitrogen.

Another method involves the reductive amination of heptan-2-one with ethylamine. This process uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) to convert the intermediate imine to the desired amine .

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and automated systems are often employed to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: N-ethylheptan-2-

Comparison with Similar Compounds

Key Observations:

Primary vs. Secondary Amines :

  • N,6-Dimethylheptan-2-amine and 6-methylheptan-2-amine are primary amines, lacking substituents on nitrogen. Their lower steric hindrance increases solubility in polar solvents compared to secondary amines like this compound.
  • This compound ’s secondary nature reduces its boiling point relative to primary amines of similar molar mass due to weaker intermolecular hydrogen bonding .

Cyclic vs. Linear Chains :

  • N-Ethylcyclohexanamine (cyclic structure) exhibits higher rigidity and lower solubility in water compared to the linear this compound. Cyclic amines are often preferred in pharmaceutical synthesis for enhanced metabolic stability .

Tertiary amines are typically used as catalysts or ligands in organic reactions .

Physicochemical Properties

  • Basicity : Secondary amines like this compound generally exhibit pKa values between 10–11, intermediate between primary (pKa ~9–10) and tertiary amines (pKa ~11–12). The ethyl group’s electron-donating effect slightly enhances basicity compared to methyl-substituted analogs .
  • Solubility: Aliphatic amines with longer carbon chains (e.g., heptyl) are less water-soluble due to hydrophobic effects.
  • Boiling Point : Linear secondary amines typically have lower boiling points than primary amines of similar molar mass. For instance, this compound (predicted bp ~200–210°C) would boil at a lower temperature than N,6-dimethylheptan-2-amine (primary, bp ~215–225°C) due to reduced hydrogen bonding .

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